1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane

Catalog No.
S957530
CAS No.
302912-36-3
M.F
C20H46O5Si6
M. Wt
535.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy...

CAS Number

302912-36-3

Product Name

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane

Molecular Formula

C20H46O5Si6

Molecular Weight

535.1 g/mol

InChI

InChI=1S/C20H46O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h19-20H,9-18H2,1-8H3

InChI Key

QALVNFIIACJLRR-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C1CCCCC1)(O[Si](C)C)O[Si](C2CCCCC2)(O[Si](C)C)O[Si](C)C

Canonical SMILES

C[Si](C)O[Si](C1CCCCC1)(O[Si](C)C)O[Si](C2CCCCC2)(O[Si](C)C)O[Si](C)C

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane is a siloxane compound characterized by its unique molecular structure, which includes two cyclohexyl groups and four dimethylsilyloxy substituents attached to a disiloxane backbone. Its chemical formula is C20H46O5Si6, and it has a molecular weight of 462.83 g/mol. This compound exhibits properties typical of siloxanes, such as thermal stability and hydrophobicity, making it suitable for various applications in materials science and chemistry .

There is no current information available regarding a specific mechanism of action for DCH-TDS.

  • Potential skin irritant: Siloxane compounds can irritate the skin upon prolonged contact [].
  • Reactivity: May react with strong acids or bases.

Scientific research on 1,3-DICHEX siloxane is limited, but it has been investigated for potential applications in the following areas:

  • Synthesis of new materials

    Due to its structure with organic and silicon components, 1,3-DICHEX siloxane has been explored as a building block for the synthesis of new polymers with desirable properties PubChem, National Institutes of Health: .

  • Modification of surfaces

    Research suggests that 1,3-DICHEX siloxane may be useful for modifying the surfaces of materials, potentially influencing properties like wettability or adhesion [ScienceDirect, Reaxys.com].

The reactivity of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane primarily involves hydrolysis and condensation reactions typical of siloxanes. Upon exposure to moisture or water, the compound can undergo hydrolysis to release silanol groups and regenerate siloxane linkages. This behavior is crucial for its application in sealants and coatings where moisture resistance is required. Additionally, the compound can participate in cross-linking reactions with other silanol-containing compounds to form more complex siloxane networks .

Synthesis of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane typically involves the following steps:

  • Preparation of Dimethylsilyl Chloride: Dimethylsilyl chloride is reacted with cyclohexanol to form the corresponding silyl ether.
  • Formation of Disiloxane Backbone: The silyl ether undergoes condensation reactions to form the disiloxane structure.
  • Substitution Reactions: Additional cyclohexyl groups are introduced via nucleophilic substitution reactions.

The reaction conditions often include the use of catalysts or solvents to facilitate the formation of the desired product while minimizing side reactions .

The applications of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane span several fields:

  • Sealants and Adhesives: Its hydrophobic nature makes it ideal for use in sealants that require moisture resistance.
  • Coatings: Employed in formulations for protective coatings due to its thermal stability and durability.
  • Biomedical Materials: Potential applications in drug delivery systems due to its biocompatibility.
  • Surface Modifiers: Used as a surface treatment agent to enhance the hydrophobicity of various substrates .

Interaction studies involving 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane often focus on its compatibility with other materials and biological systems. These studies assess how the compound interacts with polymers in composite materials or how it behaves in biological environments. Preliminary findings suggest that it maintains stability under various conditions while exhibiting favorable interactions with both organic and inorganic substrates .

Several compounds share structural similarities with 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-Dimethyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxaneContains dimethyl groups instead of cyclohexylMore flexible due to smaller substituents
1-Cyclohexyl-1-methyl-2-(dimethylsilyloxy)ethanolContains an alcohol functional groupPotentially more polar due to hydroxyl group
1-Methyl-2-(dimethylsilyloxy)cyclopentasiloxaneFeatures a cyclic pentasiloxane structureDifferent ring size affects properties

These compounds differ primarily in their substituents and structural arrangements. The presence of cyclohexyl groups in 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane contributes to its unique physical properties such as rigidity and hydrophobicity compared to others that may be more flexible or polar .

Dates

Modify: 2024-04-14

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